
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an imidazolylpropyl moiety linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea typically involves the following steps:
-
Formation of the Imidazolylpropyl Intermediate:
- Starting with 3-chloropropylamine, the compound is reacted with imidazole in the presence of a base such as potassium carbonate to form 3-(imidazol-1-yl)propylamine.
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
-
Coupling with Dichlorophenyl Isocyanate:
- The intermediate 3-(imidazol-1-yl)propylamine is then reacted with 3,4-dichlorophenyl isocyanate to form the final product.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to mild heating), and reaction time (overnight).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to amines under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases and kinases.
Receptors: Possible interactions with G-protein coupled receptors or ion channels.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.
1-(3,4-Dichlorophenyl)-3-(3-piperidinylpropyl)urea: Contains a piperidinyl group, offering different pharmacological properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is unique due to the presence of the imidazole ring, which can confer specific binding properties and biological activities not seen in its analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C13H14Cl2N4O |
|---|---|
Molecular Weight |
313.18 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C13H14Cl2N4O/c14-11-3-2-10(8-12(11)15)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
InChI Key |
QUXVNMUEEBVBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCN2C=CN=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


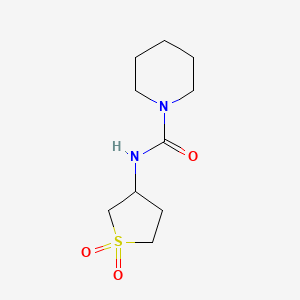
![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)
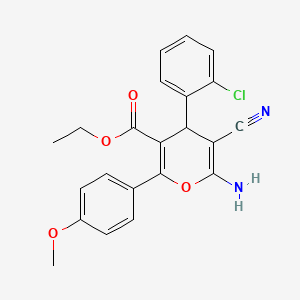
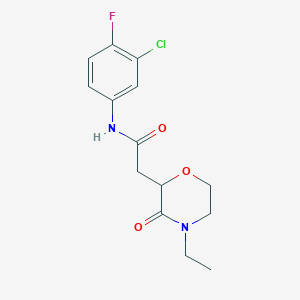


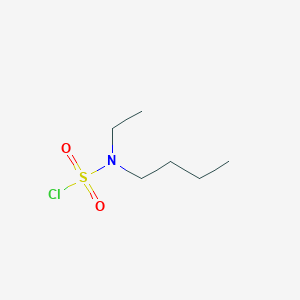
![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)


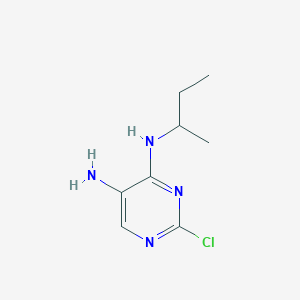
![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
